molecular formula C24H24N2O B10957940 (2E)-3-(anthracen-9-yl)-2-cyano-N-hexylprop-2-enamide

(2E)-3-(anthracen-9-yl)-2-cyano-N-hexylprop-2-enamide

Cat. No.: B10957940
M. Wt: 356.5 g/mol
InChI Key: JUJWACJOAQXVRO-CAPFRKAQSA-N
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Description

(2E)-3-(anthracen-9-yl)-2-cyano-N-hexylprop-2-enamide is an organic compound that features an anthracene moiety, a cyano group, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(anthracen-9-yl)-2-cyano-N-hexylprop-2-enamide typically involves a multi-step process:

    Formation of the Anthracene Derivative: The anthracene moiety can be functionalized through Friedel-Crafts acylation to introduce a suitable substituent.

    Formation of the Cyano Group:

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the cyano group and the hexylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted amides or other functionalized derivatives.

Scientific Research Applications

(2E)-3-(anthracen-9-yl)-2-cyano-N-hexylprop-2-enamide has several scientific research applications:

    Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Photochemistry: The anthracene moiety is known for its photophysical properties, making the compound useful in studies of photoinduced electron transfer and fluorescence.

    Medicinal Chemistry: The compound’s structural features may allow it to interact with biological targets, making it a candidate for drug development and biochemical studies.

Mechanism of Action

The mechanism of action of (2E)-3-(anthracen-9-yl)-2-cyano-N-hexylprop-2-enamide depends on its application:

    Organic Electronics: The compound can participate in charge transport and light emission processes due to its conjugated system.

    Photochemistry: The anthracene moiety can undergo photoexcitation, leading to electron transfer and fluorescence.

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Anthracene Derivatives: Compounds such as 9-anthracenecarboxylic acid and 9-anthracenemethanol share the anthracene moiety.

    Cyano Compounds: Compounds like benzonitrile and acetonitrile contain the cyano group.

    Amides: Compounds such as N-hexylacetamide and N-hexylbenzamide share the amide functional group.

Uniqueness: (2E)-3-(anthracen-9-yl)-2-cyano-N-hexylprop-2-enamide is unique due to the combination of its structural features, which confer specific electronic, photophysical, and biochemical properties

Properties

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

(E)-3-anthracen-9-yl-2-cyano-N-hexylprop-2-enamide

InChI

InChI=1S/C24H24N2O/c1-2-3-4-9-14-26-24(27)20(17-25)16-23-21-12-7-5-10-18(21)15-19-11-6-8-13-22(19)23/h5-8,10-13,15-16H,2-4,9,14H2,1H3,(H,26,27)/b20-16+

InChI Key

JUJWACJOAQXVRO-CAPFRKAQSA-N

Isomeric SMILES

CCCCCCNC(=O)/C(=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)/C#N

Canonical SMILES

CCCCCCNC(=O)C(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)C#N

Origin of Product

United States

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